molecular formula C13H11NO B8566883 6-(2-Methylphenyl)pyridine-3-carbaldehyde

6-(2-Methylphenyl)pyridine-3-carbaldehyde

Cat. No.: B8566883
M. Wt: 197.23 g/mol
InChI Key: QYPKBUJGIFRGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylphenyl)pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

6-(2-methylphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO/c1-10-4-2-3-5-12(10)13-7-6-11(9-15)8-14-13/h2-9H,1H3

InChI Key

QYPKBUJGIFRGJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 125 mg of the above compound (0.50 mmol)in THF (2.0 mL) under argon at −74° C. was added 220 μL of nBuLi solution in hexane (2.5 M, 0.55 mmol, 1.1 eq) over 5 min, the temperature not allowed to rise above −71° C. A light green solution formed, which became dark green after 30 min. After 45 min, 49.4 μL (0.61 mmol, 1.2 eq) of DMF was added and the reaction allowed to warm to −40° C. After 14 h, a bright orange solution had formed. The reaction was quenched with 10% citric acid and the mixture stirred rapidly for 20 min at room temperature. The resulting bright yellow solution was extracted twice with EtOAc. The organic extracts were combined, dried over MgSO4, filtered and concentrated to give a yellow oil. The crude mixture thus obtained was purified by silica gel chromatography using ethyl acetate/dichloromethane (1:24) as eluant, (2.5×10 cm column), to give white solid, mp 82-84° C., 90.3 mg, 91% yield.
[Compound]
Name
above compound
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
220 μL
Type
reactant
Reaction Step One
Quantity
0.55 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
49.4 μL
Type
reactant
Reaction Step Two
Yield
91%

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